molecular formula C17H29N3O B14528649 N-Butyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexanecarboxamide CAS No. 62400-02-6

N-Butyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexanecarboxamide

Cat. No.: B14528649
CAS No.: 62400-02-6
M. Wt: 291.4 g/mol
InChI Key: FHVDQGWPKFCAGN-UHFFFAOYSA-N
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Description

N-Butyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexane carboxamide backbone with a butyl group and a 1,3,5-trimethyl-1H-pyrazol-4-yl substituent. Its distinct molecular arrangement makes it a subject of interest in scientific research and industrial applications.

Properties

CAS No.

62400-02-6

Molecular Formula

C17H29N3O

Molecular Weight

291.4 g/mol

IUPAC Name

N-butyl-N-(1,3,5-trimethylpyrazol-4-yl)cyclohexanecarboxamide

InChI

InChI=1S/C17H29N3O/c1-5-6-12-20(16-13(2)18-19(4)14(16)3)17(21)15-10-8-7-9-11-15/h15H,5-12H2,1-4H3

InChI Key

FHVDQGWPKFCAGN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=C(N(N=C1C)C)C)C(=O)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of 1,3,5-trimethyl-1H-pyrazole, which is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base to form the intermediate. This intermediate is subsequently treated with n-butylamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Butyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Butyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexanecarboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

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